Cas no 476317-29-0 (2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide)
2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 2-nitro-N-[4-(2-pyridinyl)-2-thiazolyl]-
- WAY-639698
- 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide
- Antitubercular agent-33
- SR-01000006220-1
- 2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- AKOS001420880
- 476317-29-0
- Oprea1_174340
- F0447-0245
- SR-01000006220
- Z29467532
- HY-148111
- EX-A6342
- 2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- 2-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide
- CS-0612068
- CHEMBL592108
- 2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- SJ000232805
- DA-61134
- F76467
-
- Inchi: 1S/C15H10N4O3S/c20-14(10-5-1-2-7-13(10)19(21)22)18-15-17-12(9-23-15)11-6-3-4-8-16-11/h1-9H,(H,17,18,20)
- InChI Key: CENQWLUZEXKRGF-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=NC=CC=C2)=CS1)(=O)C1=CC=CC=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 326.04736137g/mol
- Monoisotopic Mass: 326.04736137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 129Ų
2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0447-0245-2μmol |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-5μmol |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-10μmol |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-20μmol |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-1mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-2mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-3mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-4mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-5mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0447-0245-10mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide Suppliers
2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide
Recent Advances in the Study of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 476317-29-0)
The compound 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 476317-29-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide as a promising scaffold for drug development. Its unique structural features, including the nitro group and the thiazole-pyridine moiety, contribute to its ability to interact with various biological targets. Researchers have explored its potential in modulating key signaling pathways involved in inflammation, cancer, and infectious diseases.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against specific kinases implicated in tumor growth. The research team utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target proteins. These findings suggest that 476317-29-0 could serve as a lead compound for the development of novel kinase inhibitors.
In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide. A 2024 study in Antimicrobial Agents and Chemotherapy reported that the compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
The pharmacokinetic profile of 476317-29-0 has also been a subject of recent research. A preclinical study conducted in 2023 evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated favorable oral bioavailability and tissue penetration, although further optimization may be required to improve its metabolic stability.
From a synthetic chemistry perspective, new methodologies for the efficient preparation of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide have been developed. A recent publication in Organic Letters (2024) described a novel one-pot synthesis approach that significantly improves yield and reduces production costs compared to traditional methods. This advancement could facilitate larger-scale production for further biological evaluation.
While the current research on 476317-29-0 is promising, several challenges remain to be addressed. Future studies should focus on optimizing the compound's selectivity and reducing potential off-target effects. Additionally, comprehensive toxicological evaluations will be necessary before clinical translation. The growing body of research on this compound underscores its potential as a versatile pharmacophore for multiple therapeutic applications.
In conclusion, 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide represents an exciting area of research in medicinal chemistry. Its diverse biological activities and favorable physicochemical properties make it a compelling candidate for further drug discovery efforts. Continued investigation into its mechanisms of action and structure-activity relationships will be crucial for unlocking its full therapeutic potential.
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